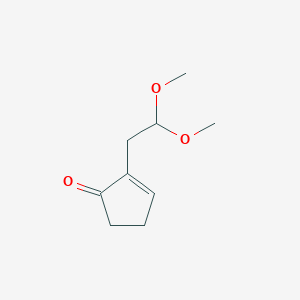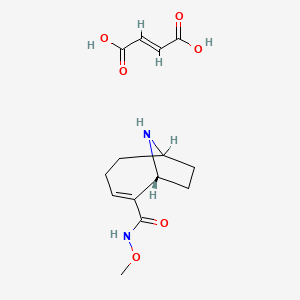
(6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-N-Methoxy-9-azabicyclo(421)non-4-ene-5-carboxamide (E)-but-2-enedioate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by functionalization to introduce the methoxy and carboxamide groups. Reaction conditions often involve the use of strong bases and acids, as well as specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved often depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
(6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide: A closely related compound with similar structural features.
(6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (Z)-but-2-enedioate: Differing only in the configuration of the double bond.
Uniqueness
The uniqueness of (6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
125736-28-9 |
|---|---|
Molecular Formula |
C14H20N2O6 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(1R)-N-methoxy-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide |
InChI |
InChI=1S/C10H16N2O2.C4H4O4/c1-14-12-10(13)8-4-2-3-7-5-6-9(8)11-7;5-3(6)1-2-4(7)8/h4,7,9,11H,2-3,5-6H2,1H3,(H,12,13);1-2H,(H,5,6)(H,7,8)/b;2-1+/t7?,9-;/m1./s1 |
InChI Key |
YRWLFBJPKBRGJJ-JZJYLFOCSA-N |
Isomeric SMILES |
CONC(=O)C1=CCCC2CC[C@H]1N2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CONC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


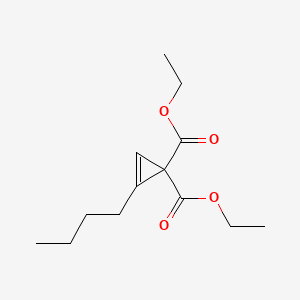
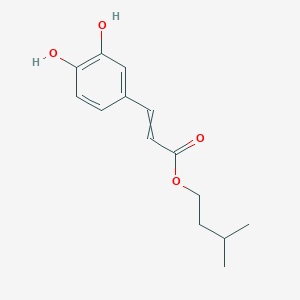
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
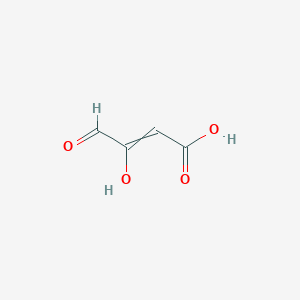
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
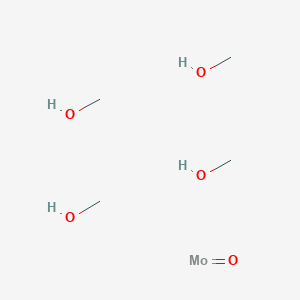
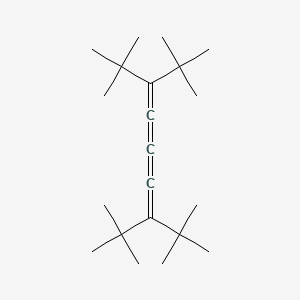


![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
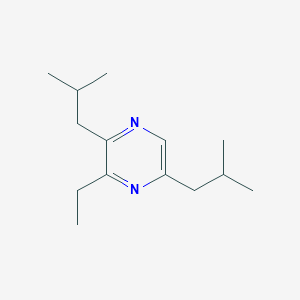
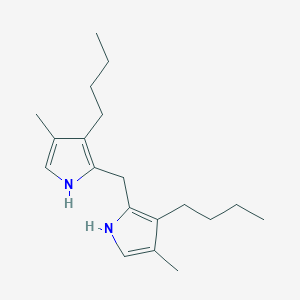
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
